Olivetol, diacetate
Description
Olivetol diacetate is the diacetylated derivative of olivetol (5-pentylresorcinol), a phenolic compound naturally found in lichens and a key precursor in cannabinoid synthesis. Olivetol itself is a resorcinol derivative with a pentyl side chain, and its diacetate form involves the acetylation of both hydroxyl groups, enhancing its stability and lipophilicity. This modification is critical in synthetic chemistry, particularly in the production of isotopically labeled cannabinoids like [13C4]-Δ9-THC-COOH, where acetylated intermediates are used to improve reaction efficiency and reduce side reactions .
Properties
IUPAC Name |
(3-acetyloxy-5-pentylphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-5-6-7-13-8-14(18-11(2)16)10-15(9-13)19-12(3)17/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGXBRWQJFVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olivetol, diacetate typically involves the acetylation of olivetol. This can be achieved by reacting olivetol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where olivetol is mixed with acetic anhydride and a catalyst. The reaction mixture is then heated to facilitate the acetylation process. After the reaction is complete, the product is purified through distillation or crystallization to obtain this compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Olivetol, diacetate can undergo various chemical reactions, including:
Hydrolysis: The diacetate can be hydrolyzed back to olivetol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Olivetol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted olivetol derivatives depending on the nucleophile used.
Scientific Research Applications
Olivetol, diacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including cannabinoids and their analogs.
Biology: Studied for its potential biological activities, such as antioxidant and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, including its role in reducing oxidative stress and inhibiting enzymes related to neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of olivetol, diacetate is primarily related to its ability to interact with biological molecules. It can act as an antioxidant by donating electrons to neutralize reactive oxygen species. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. These interactions can modulate various biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Diacetate Compounds
The following table summarizes key structural, synthetic, and functional differences between olivetol diacetate and related diacetate esters:
Key Findings:
Structural and Functional Roles: Olivetol diacetate and 1,5-naphthalenediol diacetate are phenolic diacetates used as synthetic intermediates. Their acetyl groups protect reactive hydroxyls during synthesis, enabling selective deprotection . Ethanediol and glyceryl diacetates are aliphatic esters with broader industrial applications due to their low toxicity and solubility in organic matrices .
Stability and Reactivity: Phenolic diacetates (e.g., olivetol diacetate) exhibit stability in anhydrous conditions but hydrolyze under acidic/basic catalysis. This property is leveraged in multi-step cannabinoid syntheses . Cellulose diacetate demonstrates resistance to supercritical CO2-induced structural changes, retaining crystallinity and thermal properties despite altered hydrogen bonding .
Industrial vs. Pharmaceutical Use: Glyceryl diacetate is FDA-approved for food and cosmetics, emphasizing its safety profile .
Research Implications and Gaps
- Synthetic Efficiency: Olivetol diacetate’s utility in [13C4]-THC synthesis highlights its importance in isotope-labeling workflows, reducing ion suppression effects in LC/MS-MS quantification . However, comparative studies with other diacetate-protected intermediates (e.g., 2-methylresorcinol diacetate ) are needed to optimize reaction yields.
- Safety and Handling : While olivetol is classified as a skin and respiratory irritant , its diacetate form may pose different hazards due to increased lipophilicity. Toxicity studies specific to olivetol diacetate are lacking.
- Environmental Impact : Unlike cellulose diacetate, which is biodegradable , the ecological effects of olivetol diacetate remain unstudied.
Q & A
Q. What are the established protocols for synthesizing Olivetol diacetate, and how can researchers optimize reaction yields?
Olivetol diacetate synthesis typically involves acetylation of olivetol (5-pentylresorcinol) using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Key parameters include stoichiometric ratios of reagents, reaction temperature (often 40–60°C), and reaction time (4–24 hours). For isotopic labeling (e.g., [¹³C₄]-olivetol diacetate), a stereoselective Michael addition with terpene precursors (e.g., nopinone diacetate) can improve yields from 33% to 72% by adjusting reagent equivalents and reaction conditions . Methodological optimization should include thin-layer chromatography (TLC) or HPLC-UV for purity assessment and yield calculation.
Q. How can researchers characterize the structural and physicochemical properties of Olivetol diacetate?
Structural elucidation requires a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm acetyl group positions and aromatic proton environments.
- FT-IR spectroscopy to identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl group absence post-acetylation.
- Mass spectrometry (MS) for molecular ion confirmation (C₁₃H₁₆O₄, molecular weight 236.26 g/mol) . Computational tools like cheminformatics software can model molecular geometry and predict physicochemical properties (e.g., logP, vapor pressure) for solubility and stability studies .
Q. What safety protocols are critical when handling Olivetol diacetate in laboratory settings?
Olivetol diacetate poses risks of skin/eye irritation and respiratory inflammation. Researchers must:
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of aerosols.
- Store the compound in sealed containers under anhydrous conditions to prevent hydrolysis.
- Dispose of waste via authorized hazardous waste services, adhering to GHS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for Olivetol diacetate across different experimental models?
Discrepancies in bioactivity (e.g., antimicrobial vs. pro-inflammatory effects) may arise from variations in:
- Dosage and exposure time : Chronic vs. acute dosing in in vivo models (e.g., murine gut microbiota studies showed divergent metabolic impacts at 0.3 g/kg/day ).
- Model systems : Compare in vitro cell lines (e.g., THP-1 macrophages) with in vivo models to assess tissue-specific effects.
- Analytical methods : Standardize assays (e.g., HPLC-UV for metabolite quantification ) and validate findings using orthogonal techniques (e.g., LC-MS/MS). Statistical tools like ANOVA or LSD tests can identify significant variations across replicates .
Q. What experimental design strategies are effective for studying Olivetol diacetate’s role in cannabinoid synthesis or metabolic pathways?
- Mechanistic studies : Use isotopically labeled Olivetol diacetate (e.g., ¹³C or deuterated forms) to trace incorporation into cannabinoids like Δ⁹-THC via acid-catalyzed cyclization .
- Kinetic analysis : Employ time-resolved NMR or stopped-flow techniques to monitor intermediate formation.
- Comparative trials : Test alternative acyl donors (e.g., propionic anhydride) to evaluate regioselectivity and byproduct formation .
Q. How can computational methods enhance the prediction of Olivetol diacetate’s environmental or pharmacological behavior?
- QSAR/QSPR modeling : Predict biodegradability, toxicity, or receptor binding using descriptor-based algorithms (e.g., molecular connectivity indices).
- Molecular dynamics simulations : Simulate interactions with lipid bilayers or enzymes (e.g., cytochrome P450) to assess metabolic stability.
- Docking studies : Map binding affinities to cannabinoid receptors (CB1/CB2) using crystal structures from protein databases .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in Olivetol diacetate toxicity studies?
- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) to determine EC₅₀/IC₅₀ values.
- Multivariate analysis : Apply principal component analysis (PCA) to identify correlated variables (e.g., microbial diversity vs. metabolic shifts ).
- Error minimization : Use D-optimal experimental design to optimize assay conditions and reduce variability in biological replicates .
Q. How can researchers validate the purity of Olivetol diacetate batches for reproducibility in pharmacological assays?
- Chromatographic methods : Use HPLC with UV/Vis detection (λ ~280 nm) and compare retention times against certified reference standards.
- Elemental analysis : Confirm C/H/O ratios via combustion analysis.
- Accelerated stability testing : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS .
Data Presentation Guidelines
- Tables : Include reaction conditions (e.g., solvent, catalyst, yield) and spectral data (NMR shifts, IR peaks) for reproducibility.
- Figures : Use heatmaps to visualize microbial abundance changes or dose-dependent effects .
- Supplementary Materials : Provide raw spectral files, crystallographic data (if available), and statistical code for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
